オカダ酸

概要

説明

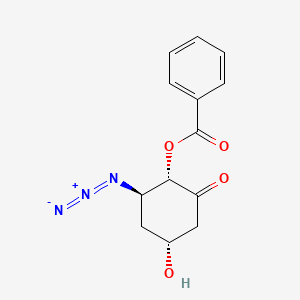

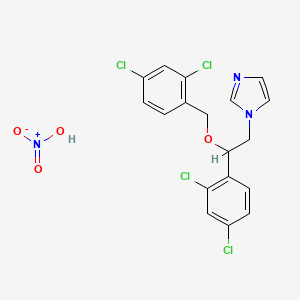

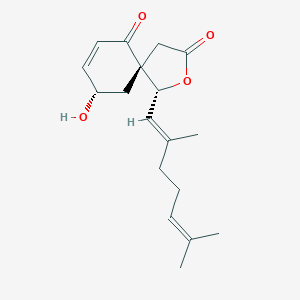

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . It is the inhibition of this enzyme that is a primary cause of diarrheic shellfish poisoning (DSP) in humans . Okadaic acid is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .

Synthesis Analysis

Okadaic acid has been found to have a rich modern history whose drama is continuing to unfold . Originally isolated from extracts of the marine sponge Halichondria okadai as a potential anticancer agent , OA was subsequently found to have cancerous tumor-promoting activity in the two-stage model of carcinogenesis on mouse skin .Molecular Structure Analysis

The structure of Okadaic acid has been determined by X-ray crystallography . The structure of these oligomers is proposed based on spectroscopic data and molecular modeling calculations .Chemical Reactions Analysis

Okadaic acid is associated with protein phosphorylation . It is implicated in hyperphosphorylation of tau and in later stages causes Alzheimer’s disease (AD)-like pathology .Physical And Chemical Properties Analysis

Okadaic acid is a non-competitive, selective, and reversible serine/threonine-specific protein phosphatases 1 (PP1), PP2A, and PP3 inhibitor with IC50s of 10-15 nM, 0.5 nM, and 4 nM, respectively .科学的研究の応用

オカダ酸:科学研究における用途に関する包括的な分析

細胞プロセスの調節: オカダ酸 (OA) は、タンパク質の可逆的リン酸化によって調節される細胞プロセスを研究するための貴重なツールです。これには、シグナル伝達、細胞分裂、および記憶が含まれます。 特定のホスファターゼを阻害することにより、OA は研究者がこれらの重要な細胞機能を制御するリン酸化イベントを解明することを可能にします .

プロテインキナーゼCの活性化: OA は、さまざまな細胞応答において役割を果たすプロテインキナーゼC (PKC) の活性化剤として作用します。 OA の疎水性により、細胞に浸透して細胞内タンパク質のリン酸化を刺激し、インスリンの効果を模倣し、神経筋接合部での神経伝達物質の放出を促進します .

ホスファターゼ阻害: PP1 および PP2A ホスファターゼの阻害剤として、OA はこれらの酵素が細胞プロセスにおいて果たす役割を研究するために使用されます。 ホスファターゼは、タンパク質の脱リン酸化に不可欠であり、OA によるそれらの阻害は細胞内の調節メカニズムを明らかにすることができます .

海洋生物毒の検出: OA は、マイクロアルゲによって生成され、養殖と水産物の安全性に対する脅威となります。 OA のための高感度な検出方法を開発することは、公衆衛生と水産業界の安全のために重要な実践的な意味を持ちます .

神経毒性研究: OA の神経毒性効果により、神経系の調節メカニズムを研究するための強力なプローブとなっています。 タンパク質ホスファターゼを選択的に阻害する能力は、神経変性に関与する経路を理解するのに役立ちます .

生物学的治療の可能性: ポリエーテル海洋天然物としての OA の構造は、興味深い治療の可能性を示しています。 その生物活性は、さまざまな治療用途で検討されてきましたが、その可能性はまだ調査中です .

作用機序

Target of Action

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . These enzymes, known as protein phosphatases, play a crucial role in cellular functions by removing phosphate groups from proteins. The inhibition of these enzymes is a primary cause of diarrheic shellfish poisoning (DSP) in humans .

Mode of Action

Okadaic acid interacts with its targets (PP2A, PP1, and PP2B) by binding to them and inhibiting their activity . This inhibition leads to an increase in protein phosphorylation, which can alter the function of the proteins and disrupt cellular processes .

Biochemical Pathways

The inhibition of protein phosphatases by okadaic acid affects various biochemical pathways. It is associated with the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . This hyperphosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . Okadaic acid also activates major kinases such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with Alzheimer’s disease pathology .

Pharmacokinetics

It is known that okadaic acid can have rapid metabolic consequences, leading to cell death by altering rates of phosphorylation-dephosphorylation .

Result of Action

The action of okadaic acid results in various molecular and cellular effects. It can cause neuronal cell death in vitro and in vivo . It also leads to β-amyloid (Aβ) deposition, subsequent neuronal degeneration, synaptic loss, and memory impairments, all of which resemble the Alzheimer’s disease pathology . In addition to these neurological effects, okadaic acid is a primary cause of diarrheic shellfish poisoning (DSP), which can cause symptoms such as diarrhea, abdominal pain, nausea, and vomiting .

Action Environment

The action of okadaic acid can be influenced by various environmental factors. For instance, it is produced by several species of dinoflagellates and can accumulate in marine sponges and shellfish . The concentration of okadaic acid in these organisms can vary depending on environmental conditions, which can influence its potency and the severity of its effects.

Safety and Hazards

将来の方向性

There is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic acid can be a better tool to study cellular and molecular mechanisms for AD pathology . This review elucidates the regulatory mechanism of PP2A and MAPK kinase and their possible mechanisms involved in Okadaic acid-induced apoptosis, neurotoxicity, and AD-like pathology .

特性

IUPAC Name |

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVLZJODHBUFM-WFXQOWMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880002 | |

| Record name | Okadaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Readily soluble in many organic solvents, degrading in acid or base | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |

CAS RN |

78111-17-8 | |

| Record name | Okadaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78111-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Deepithio-9,10-Didehydroacanthifolicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Okadaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OKADAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W21G5Q4N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171-175 °C; 164-166 °C | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)